Cas no 2229362-73-4 (1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine)

1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine
- 2229362-73-4
- SCHEMBL22621703
- EN300-1927235
-
- インチ: 1S/C9H11BrN2/c1-11-9(4-5-9)8-7(10)3-2-6-12-8/h2-3,6,11H,4-5H2,1H3
- InChIKey: CDEWFHJDFWXTCT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN=C1C1(CC1)NC
計算された属性
- せいみつぶんしりょう: 226.01056g/mol
- どういたいしつりょう: 226.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1927235-10.0g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1927235-1.0g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1927235-5.0g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1927235-0.05g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 0.05g |
$1032.0 | 2023-09-17 | ||
Enamine | EN300-1927235-5g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 5g |
$3562.0 | 2023-09-17 | ||
Enamine | EN300-1927235-0.5g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 0.5g |
$1180.0 | 2023-09-17 | ||
Enamine | EN300-1927235-0.1g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 0.1g |
$1081.0 | 2023-09-17 | ||
Enamine | EN300-1927235-0.25g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 0.25g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1927235-2.5g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 2.5g |
$2408.0 | 2023-09-17 | ||
Enamine | EN300-1927235-10g |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine |
2229362-73-4 | 10g |
$5283.0 | 2023-09-17 |
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amineに関する追加情報
Comprehensive Overview of 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine (CAS No. 2229362-73-4)
1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine (CAS No. 2229362-73-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromopyridine and cyclopropylamine moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a 3-bromopyridine ring with a N-methylcyclopropanamine group, making it a valuable building block for drug discovery and material science applications.
The growing interest in 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine is driven by its potential applications in developing small-molecule inhibitors and kinase-targeted therapies. Researchers are particularly intrigued by its role in modulating protein-protein interactions, a hot topic in precision medicine and cancer therapeutics. Recent studies highlight its utility in designing allosteric modulators, which align with the industry's shift toward targeted drug delivery systems.
From a synthetic chemistry perspective, the bromine atom in 3-bromopyridine offers a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This reactivity is crucial for creating diverse heterocyclic libraries, a trend underscored by the rise of fragment-based drug design. Additionally, the cyclopropylamine moiety enhances metabolic stability, addressing a common challenge in ADME optimization (Absorption, Distribution, Metabolism, and Excretion).
Environmental and regulatory considerations also play a role in the compound's adoption. With increasing focus on green chemistry, researchers are exploring solvent-free or catalytic methods to synthesize 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine. Its compatibility with flow chemistry techniques further aligns with industrial demands for scalable and sustainable processes.
In the context of AI-driven drug discovery, this compound's structural features are frequently analyzed via cheminformatics tools. Machine learning models trained on QSAR datasets (Quantitative Structure-Activity Relationship) often incorporate derivatives of 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine to predict binding affinities or toxicity profiles. Such applications resonate with the pharmaceutical industry's push toward computational efficiency.
Market trends indicate rising demand for high-purity intermediates like CAS 2229362-73-4, driven by contract research organizations (CROs) and generic drug manufacturers. Analytical techniques such as HPLC and LC-MS are routinely employed to validate its purity, ensuring compliance with ICH guidelines (International Council for Harmonisation).
In summary, 1-(3-bromopyridin-2-yl)-N-methylcyclopropan-1-amine exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its relevance to drug development, material science, and sustainable synthesis positions it as a compound of enduring scientific and industrial value.
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